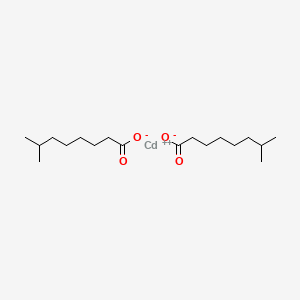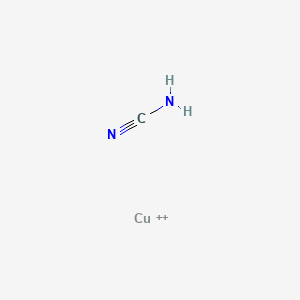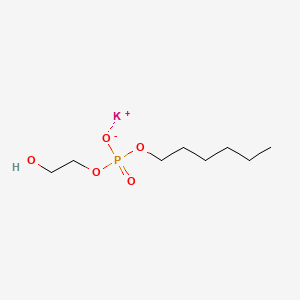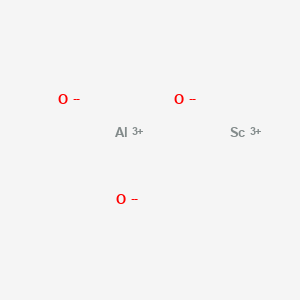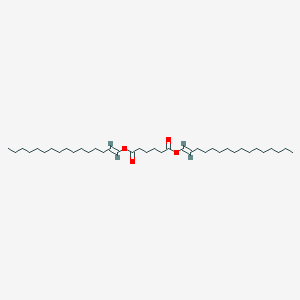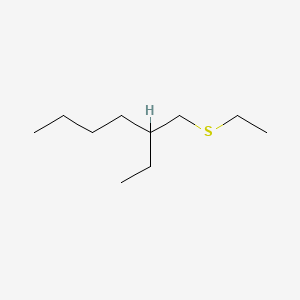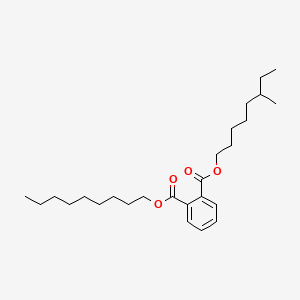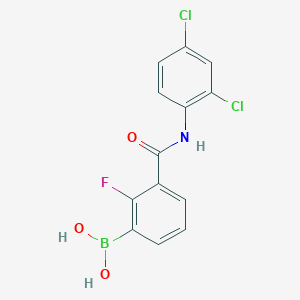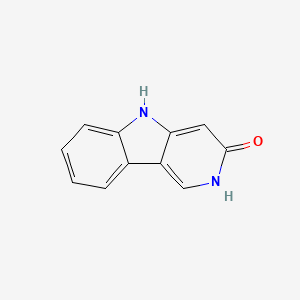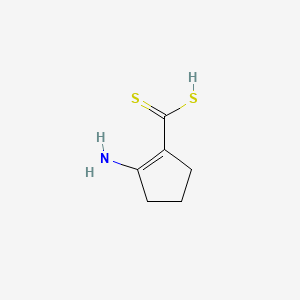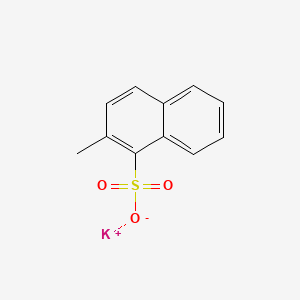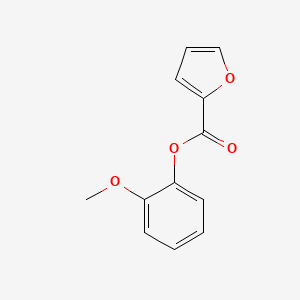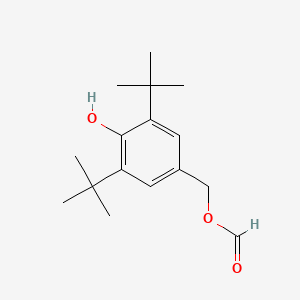
3,5-Di-tert-butyl-4-hydroxybenzyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-tert-butyl-4-hydroxybenzyl formate is an organic compound known for its antioxidant properties. It is derived from 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, which is a well-known antioxidant used in various applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzyl formate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl formate typically involves the esterification of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-4-hydroxybenzyl formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formate ester can be reduced to yield the corresponding alcohol.
Substitution: The tert-butyl groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
Reduction: The major product is 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
3,5-Di-tert-butyl-4-hydroxybenzyl formate has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Employed in the stabilization of fuels and lubricants to enhance their shelf life.
Mechanism of Action
The antioxidant properties of 3,5-Di-tert-butyl-4-hydroxybenzyl formate are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
Uniqueness
3,5-Di-tert-butyl-4-hydroxybenzyl formate is unique due to its ester functional group, which imparts different solubility and reactivity characteristics compared to its alcohol and acid counterparts. This makes it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
93156-98-0 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl formate |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)12-7-11(9-19-10-17)8-13(14(12)18)16(4,5)6/h7-8,10,18H,9H2,1-6H3 |
InChI Key |
JAVYTICZAGNGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


